2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE
Overview
Description
2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5-PROPYL-3-THIOPHENECARBOXAMIDE is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2-methylphenoxy)acetyl]amino}-5-propyl-3-thiophenecarboxamide is 332.11946368 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Materials Science and Polymer Research
Research on hyperbranched aromatic polyimides indicates the relevance of related compounds in the development of new materials. Such materials are noted for their solubility and potential in various applications due to their unique structural properties. For instance, hyperbranched polyimides synthesized from similar compounds exhibit solubility in common solvents, which is valuable for creating materials with specific desired properties, such as thermal stability and mechanical strength (Yamanaka, Jikei, & Kakimoto, 2000).
Drug Discovery and Design
The synthesis and characterization of Schiff bases related to thiophene-carboxamide derivatives have been explored for their CNS depressant activity. This suggests that compounds with a similar backbone could be structurally modified to enhance or modify their pharmacological activities, providing a basis for the development of new therapeutic agents (Bhattacharjee, Saravanan, & Mohan, 2011).
Green Chemistry and Sustainable Synthesis
Efforts in green chemistry have led to the development of environmentally friendly synthetic routes for analgesic and antipyretic compounds. Research in this area focuses on minimizing harmful by-products and utilizing sustainable methods, indicating potential for the synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-5-propyl-3-thiophenecarboxamide in an eco-friendly manner. This approach aligns with the broader goal of reducing environmental impact in pharmaceutical manufacturing (Reddy, Venkata, Reddy, & Dubey, 2014).
Antimicrobial Research
The synthesis and antimicrobial activity of pyridothienopyrimidines and related compounds reveal the potential of thiophene derivatives in combating microbial infections. These studies suggest that 2-{[(2-methylphenoxy)acetyl]amino}-5-propyl-3-thiophenecarboxamide could be modified to enhance its antimicrobial efficacy, highlighting its potential in the development of new antibacterial and antifungal agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Properties
IUPAC Name |
2-[[2-(2-methylphenoxy)acetyl]amino]-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-6-12-9-13(16(18)21)17(23-12)19-15(20)10-22-14-8-5-4-7-11(14)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJCOVQEBYTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)COC2=CC=CC=C2C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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